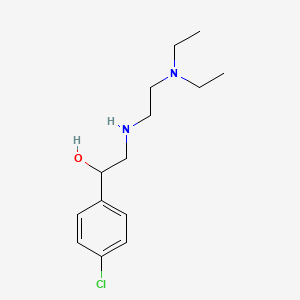
Benzenemethanol, 4-chloro-alpha-(((2-(diethylamino)ethyl)amino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-2-(2-diethylaminoethylamino)ethanol is an organic compound that features a chlorophenyl group and a diethylaminoethylamino group attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(2-diethylaminoethylamino)ethanol typically involves the reaction of 4-chlorobenzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chlorophenyl)-2-(2-diethylaminoethylamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-2-(2-diethylaminoethylamino)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-2-(2-diethylaminoethylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-chlorophenyl)-2-(2-dimethylaminoethylamino)ethanol
- 1-(4-bromophenyl)-2-(2-diethylaminoethylamino)ethanol
- 1-(4-fluorophenyl)-2-(2-diethylaminoethylamino)ethanol
Uniqueness
1-(4-chlorophenyl)-2-(2-diethylaminoethylamino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
100427-75-6 |
|---|---|
Fórmula molecular |
C14H23ClN2O |
Peso molecular |
270.80 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-[2-(diethylamino)ethylamino]ethanol |
InChI |
InChI=1S/C14H23ClN2O/c1-3-17(4-2)10-9-16-11-14(18)12-5-7-13(15)8-6-12/h5-8,14,16,18H,3-4,9-11H2,1-2H3 |
Clave InChI |
FMTWJNHGVSECEQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNCC(C1=CC=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


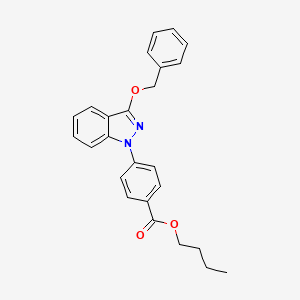
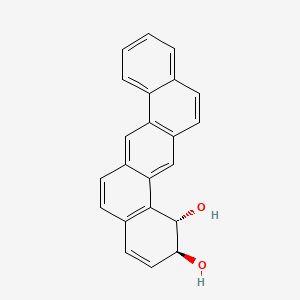
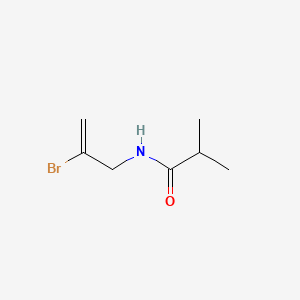
![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
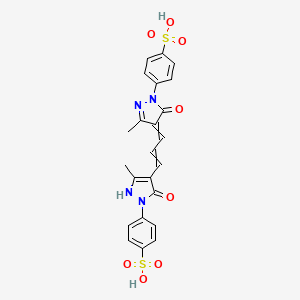
-methanone](/img/structure/B13744928.png)
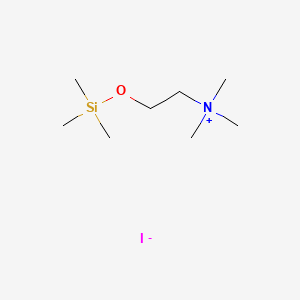
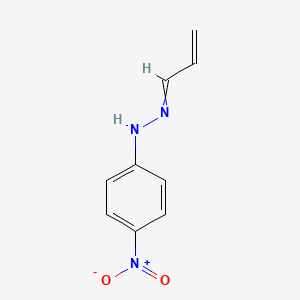

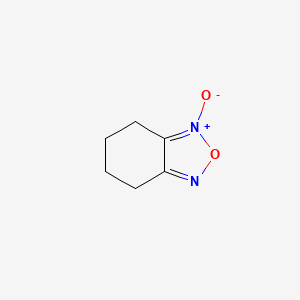
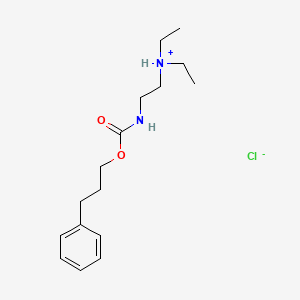

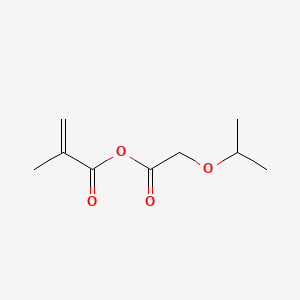
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
